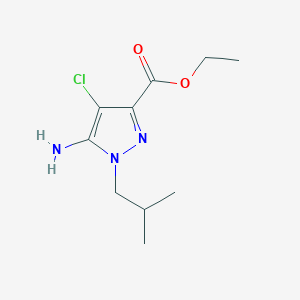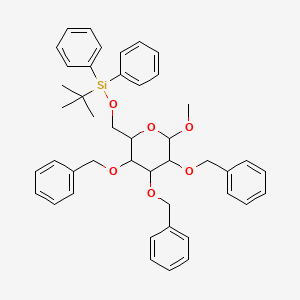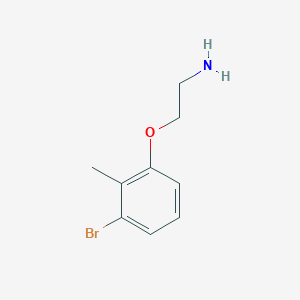
Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)-: is an organic compound characterized by the presence of a benzene ring substituted with a propyn-1-yloxy group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- typically involves the reaction of a benzene derivative with appropriate alkynyl and trifluoromethoxy reagents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry: In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The propyn-1-yloxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
- Benzene, 1-(2-propyn-1-yloxy)-4-(trifluoromethyl)-
- 1-(2-Propyn-1-yloxy)-4-[(trifluoromethyl)sulfonyl]benzene
- 2,5-Bis (prop-2-yn-1-yloxy)terephthalaldehyde
Uniqueness: Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- is unique due to the specific positioning of its substituents, which can lead to distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Properties
Molecular Formula |
C10H7F3O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
1-prop-2-ynoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H7F3O2/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h1,3-5,7H,6H2 |
InChI Key |
ZKWPXRCXYPTDPF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)

![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)




